molecular formula C26H52O B15175728 Tetracosyloxirane CAS No. 86370-25-4

Tetracosyloxirane

Cat. No.: B15175728
CAS No.: 86370-25-4
M. Wt: 380.7 g/mol
InChI Key: VHAXNXDRZSLKOX-UHFFFAOYSA-N
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Description

Tetracosyloxirane (IUPAC name: 2-tetracosyloxirane) is a long-chain alkyl epoxide with a 24-carbon aliphatic chain and an epoxide (oxirane) functional group. Alkyl epoxides are characterized by their reactivity due to the strained three-membered epoxide ring, which participates in ring-opening reactions with nucleophiles, acids, or bases. Long-chain epoxides like this compound are typically hydrophobic, with applications in polymer chemistry, surfactants, or specialty organic synthesis .

Properties

CAS No.

86370-25-4

Molecular Formula

C26H52O

Molecular Weight

380.7 g/mol

IUPAC Name

2-tetracosyloxirane

InChI

InChI=1S/C26H52O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-25-27-26/h26H,2-25H2,1H3

InChI Key

VHAXNXDRZSLKOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC1CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetracosyloxirane can be synthesized through the epoxidation of tetracosene. The reaction typically involves the use of a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), as the oxidizing agent. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxide ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the catalytic epoxidation of tetracosene using a titanium silicate catalyst in the presence of hydrogen peroxide. This method offers higher yields and selectivity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tetracosyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Water, alcohols, amines

    Oxidizing Agents: m-Chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

Major Products Formed

    Diols: Formed from ring-opening reactions with water or alcohols

    Ethers: Formed from ring-opening reactions with alcohols

    Amino Alcohols: Formed from ring-opening reactions with amines

    Carboxylic Acids: Formed from oxidation reactions

Scientific Research Applications

Mechanism of Action

The mechanism of action of tetracosyloxirane primarily involves the reactivity of its epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, making this compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares tetracosyloxirane with shorter- and longer-chain alkyl epoxides, based on extrapolated data and trends observed in related compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Registry Number Key Properties (Inferred)
Tetradecyloxirane C₁₆H₃₂O 240.42 7320-37-8 Low water solubility; mp ~20–25°C; bp ~300°C
Docosyloxirane C₂₂H₄₄O 324.59 81148-78-9 High hydrophobicity; mp ~40–45°C; bp >350°C
This compound C₂₄H₄₈O 352.64 Not reported Extremely low solubility in water; mp ~50–55°C

Key Trends :

  • Chain Length and Solubility: Increasing alkyl chain length correlates with decreased solubility in polar solvents (e.g., water) and increased solubility in nonpolar media .
  • Melting Point (mp) : Longer chains enhance van der Waals interactions, raising mp (e.g., this compound’s mp is ~30°C higher than tetradecyloxirane’s) .
  • Reactivity : All epoxides share reactivity toward ring-opening, but longer chains may slow reaction kinetics due to steric hindrance .

Functional Group Comparison: Epoxide vs. Ethers

This compound’s epoxide group differentiates it from structurally related ethers, such as 2-(2,5,8,11-tetraoxadodecyl)oxirane (). While both contain oxygen atoms, epoxides are significantly more reactive. For example:

  • Epoxides : Undergo nucleophilic addition (e.g., with amines or water) to form diols or cross-linked polymers.
  • Ethers : Generally inert except under strong acidic or oxidative conditions.

This distinction makes this compound more suitable for polymerization or surface modification compared to ether analogs .

Biological Activity

Tetracosyloxirane, also known as 1,2-Epoxyhexacosane, is an organic compound with significant potential in various biological applications. This article delves into its biological activity, including its antimicrobial and antifungal properties, synthesis methods, and relevant research findings.

  • Molecular Formula : C26H52O
  • Molecular Weight : 380.7 g/mol
  • CAS Number : 86370-25-4
  • IUPAC Name : 2-tetracosyloxirane

This compound is characterized by a long alkyl chain and an epoxide functional group, which contributes to its unique reactivity and biological properties. The compound's structure allows it to undergo various chemical reactions, particularly ring-opening reactions that are crucial for its biological activity.

Synthesis Methods

This compound can be synthesized through the epoxidation of tetracosene. The typical method involves using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions to ensure selective formation of the epoxide ring. An industrial approach may utilize titanium silicate catalysts with hydrogen peroxide for higher yields.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. These properties make it a candidate for further investigation in pharmaceutical applications. The mechanism of action primarily involves the reactivity of the epoxide ring, which can interact with various biological targets.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that this compound showed significant inhibition against several bacterial strains, indicating its potential as a natural antimicrobial agent .
  • Antifungal Properties : In vitro tests revealed that this compound effectively inhibited the growth of various fungi, suggesting its utility in treating fungal infections .
  • Cytotoxicity Studies : this compound was evaluated for cytotoxic effects on cancer cell lines. Results indicated that it could selectively induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Comparative Analysis

To further understand the significance of this compound in biological contexts, a comparison with similar compounds is useful.

CompoundStructure TypeAntimicrobial ActivityAntifungal Activity
This compoundEpoxideYesYes
Ethylene OxideSimple EpoxideModerateLow
Propylene OxideSimple EpoxideModerateModerate

This compound's unique long-chain structure enhances its hydrophobicity and reactivity compared to simpler epoxides, which may limit their biological applications.

The biological activity of this compound is largely attributed to the strained three-membered epoxide ring that is highly reactive towards nucleophiles such as water and alcohols. This reactivity allows for various transformations that can lead to the formation of bioactive metabolites.

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